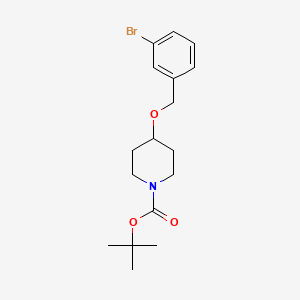

tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-bromobenzyl ether substituent. Its synthesis involves coupling 3-bromobenzyl alcohol with a Boc-protected piperidine scaffold, yielding the product in 75% efficiency . Key structural characterization includes:

- 1H NMR: Peaks at δ 7.47 (s, 1H), 7.37 (d, J = 8 Hz, 2H), and 4.49 (s, 2H) confirm the aromatic protons and benzyl ether linkage.

- 13C NMR: Signals at δ 154.8 (Boc carbonyl), 141.1 (quaternary aromatic carbon), and 79.4 (Boc tert-butyl group) validate the structure .

Properties

IUPAC Name |

tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-15(8-10-19)21-12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPJTPZZFYHJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931410-04-7 | |

| Record name | tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (Mesylate Intermediate)

One common approach involves converting tert-butyl 4-hydroxypiperidine-1-carboxylate to its mesylate derivative using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This mesylate serves as an excellent leaving group for subsequent nucleophilic substitution.

- Reaction Conditions: Typically performed in anhydrous dichloromethane at 0°C to room temperature.

- Yield: High yields (~95%) reported for mesylate formation.

- Notes: The mesylate intermediate is stable and can be purified by standard chromatographic techniques.

Nucleophilic Substitution with 3-Bromobenzyl Alcohol

The mesylate intermediate is reacted with 3-bromobenzyl alcohol to form the ether via an SN2 reaction.

- Base : Potassium carbonate or cesium fluoride is often used to deprotonate the alcohol and generate the nucleophile.

- Solvent : Polar aprotic solvents such as N,N-dimethylacetamide (DMA) or ethanol-water mixtures facilitate the reaction.

- Temperature : Heating at reflux or elevated temperatures (70-105°C) enhances reaction rates.

- Reaction Time : Typically ranges from 12 to 24 hours depending on conditions.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Mesylation | tert-butyl 4-hydroxypiperidine-1-carboxylate + MsCl + Et3N | CH2Cl2 | 0°C to RT | 2-4 h | ~95% | Isolated mesylate intermediate |

| Ether formation | Mesylate + 3-bromobenzyl alcohol + K2CO3 | Ethanol/Water | Reflux (78°C) | 16.5 h | ~84% | Product isolated by filtration and washing |

| Ether formation alternative | Mesylate + 3-bromobenzyl alcohol + CsF | DMA | 85°C | 12-18 h | 58-60% | Purified by column chromatography |

Example from Literature

A procedure describes stirring tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate with 3-bromobenzyl alcohol and potassium carbonate in ethanol-water under reflux for 16.5 hours, followed by cooling and crystallization to isolate the product with 84% yield. The product was characterized by NMR and mass spectrometry confirming the expected structure.

- NMR Spectroscopy : Characteristic tert-butyl singlet near 1.4 ppm, aromatic protons from the bromobenzyl group between 7.2-7.6 ppm, and piperidine ring protons in the 1.6-3.7 ppm range.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the compound, confirming successful substitution.

- Melting Point : Reported melting points around 192-201°C for related derivatives indicate purity and identity.

| Method Step | Reagents | Solvent | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Mesylation of 4-hydroxypiperidine | MsCl, Et3N | CH2Cl2 | 0°C to RT, 2-4 h | ~95 | High yield, clean intermediate |

| Nucleophilic substitution with K2CO3 | 3-bromobenzyl alcohol, K2CO3 | Ethanol/Water | Reflux, 16.5 h | 84 | Efficient ether formation, crystallizable product |

| Nucleophilic substitution with CsF | 3-bromobenzyl alcohol, CsF | DMA | 85°C, 12-18 h | 58-60 | Moderate yield, requires chromatography |

- The choice of base and solvent significantly affects the yield and purity of the final product.

- Potassium carbonate in ethanol-water provides a good balance of yield and operational simplicity.

- Cesium fluoride in DMA is effective but may require more rigorous purification.

- Reaction times and temperatures must be optimized to avoid side reactions such as elimination or decomposition.

- Protecting group stability (tert-butyl carbamate) is maintained under these conditions, facilitating downstream applications.

The preparation of tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate is efficiently achieved via mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate followed by nucleophilic substitution with 3-bromobenzyl alcohol. The method using potassium carbonate in ethanol-water under reflux conditions offers high yields and operational ease. Alternative methods using cesium fluoride in DMA also provide viable routes but with moderate yields and more complex purification. These methods are supported by detailed analytical characterizations confirming the structure and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with various functional groups .

Scientific Research Applications

Synthesis Overview

The synthesis can be summarized as follows:

- Starting Materials : Tert-butyl piperidine-1-carboxylic acid derivatives and 3-bromobenzyl alcohol.

- Reagents : Coupling agents (e.g., DCC, EDC), solvents (DCM, DMF).

- Conditions : Typically performed under controlled temperature and inert atmosphere to prevent degradation.

Biological Activities

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate specific biological pathways. Notably, it has shown promise in inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

In Vitro Studies

Recent studies have demonstrated that tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate can inhibit NLRP3-dependent pyroptosis in THP-1 cells, a model for human macrophages. The compound was tested for its ability to reduce ATPase activity and IL-1β release, key indicators of inflammasome activation.

| Compound | NLRP3 Inhibition (%) | IL-1β Release Inhibition (%) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate | 75% | 80% | 25 µM |

Therapeutic Potential

Given its mechanism of action, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases and conditions linked to dysregulated inflammasome activity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In one study, treatment with tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate significantly reduced inflammation markers in a murine model of colitis.

- Another investigation showed that the compound could decrease tumor growth in glioblastoma models by modulating inflammatory pathways associated with tumor progression.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes . The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the molecular target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

- Molecular Weight : The 3-bromo benzyl derivative has a molecular weight of ~326.82 g/mol, while the pyridine analog (5-bromopyridin-2-yl) weighs 357.25 g/mol due to the nitrogen heteroatom .

- NMR Shifts :

- The 3-bromo benzyl ether’s aromatic protons (δ 7.47) are deshielded compared to the 4-bromo isomer (δ ~7.3–7.5 expected), reflecting positional electronic effects .

- Pyridine derivatives exhibit distinct downfield shifts (e.g., δ 8.3–8.5 for pyridin-2-yl protons) due to the electron-withdrawing nitrogen .

Stability and Commercial Availability

- The 3-bromo benzyl ether is discontinued commercially, limiting accessibility . In contrast, pyridine-based analogs (e.g., 194668-49-0) remain available with high purity (98%) .

- Sulfonyloxy derivatives (e.g., tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate) exhibit higher stability under acidic conditions, making them preferable for proteolysis-targeting chimeras (PROTACs) .

Biological Activity

Tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl ester and a bromobenzyl ether moiety. Its chemical structure can be represented as:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate exhibits several biological activities, particularly in the context of inhibiting inflammatory pathways. The compound has been shown to modulate the NLRP3 inflammasome, a critical component in the immune response, which plays a role in various inflammatory diseases.

- NLRP3 Inflammasome Inhibition : A study demonstrated that derivatives of piperidine compounds, including tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate, effectively inhibited NLRP3-dependent pyroptosis in THP-1 cells. The inhibition was assessed by measuring lactate dehydrogenase (LDH) release and IL-1β levels, with significant reductions observed at concentrations as low as 10 µM .

- Cytotoxicity : In vitro assays revealed that while the compound inhibits NLRP3 activity, it also exhibits cytotoxic effects on cancer cell lines. The cytotoxicity was evaluated using the MTT assay, indicating a dose-dependent response with an IC50 value around 20 µM .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine core and substituents significantly affect biological activity. The presence of bromine in the benzyl group enhances lipophilicity, potentially improving cellular uptake and interaction with target proteins .

Pharmacokinetics

Pharmacokinetic evaluations are crucial for understanding the therapeutic potential of tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate. Preliminary data suggest favorable absorption characteristics; however, detailed studies are required to elucidate metabolism and excretion pathways.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A standard method includes reacting a tert-butyl-protected piperidine derivative with 3-bromobenzyl bromide under basic conditions (e.g., using potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or THF. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side reactions such as over-alkylation. Yields can vary between 60–85% depending on purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for H), and bromobenzyl moiety (aromatic protons at δ ~7.2–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z ~410–415).

- Elemental Analysis : Validates purity (>95%) and matches calculated C, H, N, and Br percentages .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Store in a sealed amber glass container at 2–8°C, away from strong oxidizing agents. Emergency eye wash stations and spill kits should be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?

Contradictions may arise from rotamers due to restricted rotation of the tert-butyl group or impurities. Strategies include:

- Variable Temperature (VT) NMR : To observe coalescence of split peaks.

- 2D NMR (COSY, HSQC) : To assign overlapping signals.

- HPLC-MS : To check for co-eluting impurities. Cross-referencing with literature (e.g., CAS RN 930111-10-7) and repeating synthesis under inert atmospheres can mitigate oxidation byproducts .

Q. What strategies optimize the compound’s stability during long-term storage or under reactive conditions?

- Moisture Control : Store with desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.

- Temperature : Avoid prolonged exposure to >25°C, which may degrade the bromobenzyl moiety.

- Light Sensitivity : Amber glass containers reduce photodegradation. Stability studies using TLC or HPLC at intervals (e.g., 0, 3, 6 months) are recommended .

Q. How does the bromine substituent’s position (3-bromo vs. 4-bromo) on the benzyl group affect reactivity in cross-coupling reactions?

The 3-bromo position offers steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings compared to 4-bromo analogs. However, it enhances regioselectivity in Buchwald-Hartwig aminations. Computational studies (DFT) or Hammett parameters can predict electronic effects. Experimental validation via kinetic monitoring (e.g., GC-MS) is advised .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?

The tert-butyl carbamate group acts as a protective moiety for piperidine amines, enabling selective deprotection for further functionalization (e.g., amidation, sulfonylation). The bromobenzyl group serves as a handle for Pd-catalyzed cross-couplings to generate libraries of CNS-targeting candidates. Biological assays (e.g., kinase inhibition) often follow structural diversification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.